2-(4-iodo-1H-indol-3-yl)acetic acid
Description
2-(4-Iodo-1H-indol-3-yl)acetic acid is a halogenated indole derivative characterized by an iodine substituent at the 4-position of the indole ring and an acetic acid moiety at the 3-position. Its molecular formula is C₁₀H₈INO₂, with a molecular weight of 301.09 g/mol. Indole derivatives are pivotal in medicinal chemistry due to their prevalence in bioactive molecules, such as neurotransmitters (e.g., serotonin) and pharmaceuticals (e.g., indomethacin) .
Properties
CAS No. |
89434-02-6 |
|---|---|
Molecular Formula |
C10H8INO2 |
Molecular Weight |
301.08 g/mol |
IUPAC Name |
2-(4-iodo-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C10H8INO2/c11-7-2-1-3-8-10(7)6(5-12-8)4-9(13)14/h1-3,5,12H,4H2,(H,13,14) |
InChI Key |
ZQFPMQFVJBELCS-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)CC(=O)O |
Canonical SMILES |
C1=CC2=C(C(=C1)I)C(=CN2)CC(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The biological and physicochemical properties of indole-3-acetic acid derivatives are heavily influenced by substituents on the indole ring. Below is a comparative analysis of key analogs:
| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 2-(4-Iodo-1H-indol-3-yl)acetic acid | I (4) | C₁₀H₈INO₂ | 301.09 | Iodo group increases lipophilicity |
| 2-(6-Methyl-1H-indol-3-yl)acetic acid | CH₃ (6) | C₁₁H₁₁NO₂ | 189.21 | Methyl enhances metabolic stability |
| 2-(4-Hydroxy-1H-indol-3-yl)acetic acid | OH (4) | C₁₀H₉NO₃ | 191.18 | Hydroxy group improves solubility |
| 2-(4-Nitro-1H-indol-1-yl)acetic acid | NO₂ (4) | C₁₀H₇N₂O₄ | 235.18 | Nitro group confers redox activity |
| Indomethacin | Cl (4), OCH₃ (5) | C₁₉H₁₆ClNO₄ | 357.79 | Chlorobenzoyl and methoxy groups |
Key Observations :
- Iodine vs.
- Electron-Withdrawing Groups : The nitro group in 2-(4-nitro-1H-indol-1-yl)acetic acid () may act as a prodrug activator, whereas the hydroxy group in 2-(4-hydroxy-1H-indol-3-yl)acetic acid () improves aqueous solubility, critical for bioavailability .
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